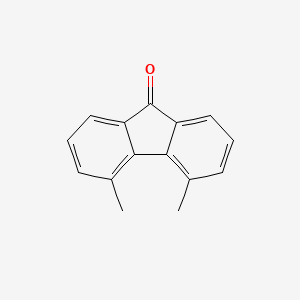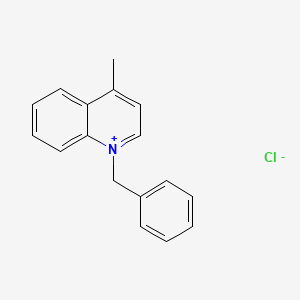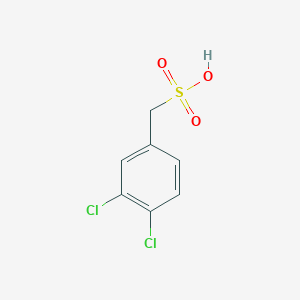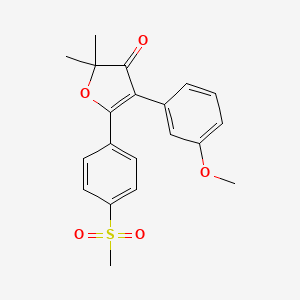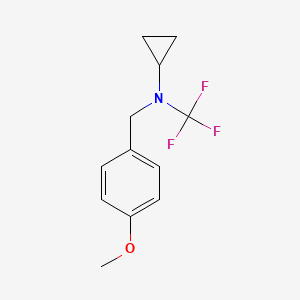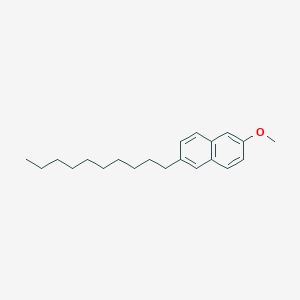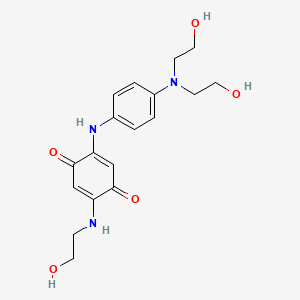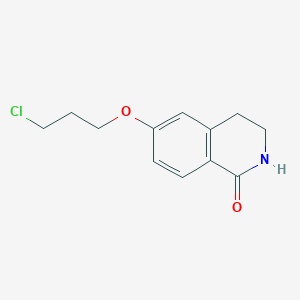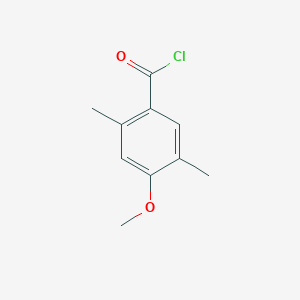
4-Methoxy-2,5-dimethyl-benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,5-dimethyl-benzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring methoxy and dimethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2,5-dimethyl-benzoyl chloride can be synthesized through the Friedel-Crafts acylation of 4-methoxy-2,5-dimethylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,5-dimethyl-benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-methoxy-2,5-dimethylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
4-Methoxy-2,5-dimethylbenzoic Acid: Formed through hydrolysis.
4-Methoxy-2,5-dimethylbenzyl Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,5-dimethyl-benzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an acylating agent in organic synthesis to introduce the 4-methoxy-2,5-dimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,5-dimethyl-benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is due to the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon highly electrophilic. The methoxy and dimethyl substituents on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the dimethyl substituents.
2,5-Dimethylbenzoyl Chloride: Similar structure but lacks the methoxy substituent.
Benzoyl Chloride: The parent compound without any substituents.
Uniqueness
4-Methoxy-2,5-dimethyl-benzoyl chloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can influence the compound’s reactivity, making it more selective in certain reactions compared to its unsubstituted or singly substituted counterparts.
Eigenschaften
CAS-Nummer |
279693-84-4 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
4-methoxy-2,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
UUUGTQQBRHCXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


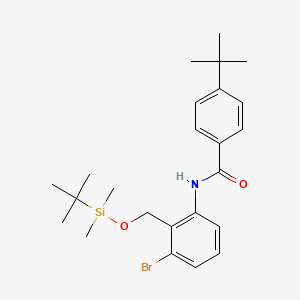
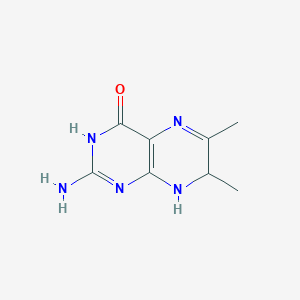

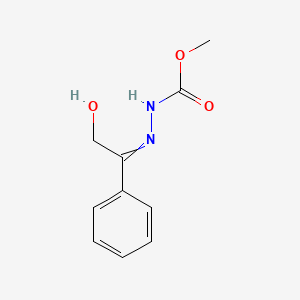
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
